rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate
Description
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate is a carbamate derivative featuring a (1r,4r)-configured cyclohexyl ring substituted with an aminomethyl group and a methyl-carbamate moiety. Its molecular formula is C₁₄H₂₇N₂O₂ (inferred from structural analogs in and ), with a molecular weight of approximately 255.38 g/mol. The compound’s stereochemistry is critical: the (1r,4r) configuration positions the aminomethyl and methyl-carbamate groups in a spatially optimized arrangement, which may enhance receptor-binding interactions. This compound is used in medicinal chemistry as a building block for ligands targeting GPCRs (e.g., histamine receptors) or enzymes like bacterial neuraminidase (BNA) .
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h11-12H,5-10,15H2,1-4H3 |
InChI Key |
KQNRZSLEAHVBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCC(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carbamate Formation from Aminomethyl Cyclohexyl Derivatives
- Starting Material: trans-4-Aminocyclohexylmethyl carbamate hydrochloride (or its free base).
- Reaction: Nucleophilic substitution of the amino group with methylating agents or direct carbamation.
- Reagents: Methylating agents such as methyl iodide or methyl triflate, or methylation via methyl chloroformate.
- Conditions: Typically conducted in polar aprotic solvents like DMF or DMSO at room temperature or under mild heating.
- Outcome: Formation of the N-methylated carbamate derivative.
- Methylation of the amino group in the cyclohexyl carbamate is achieved with high regioselectivity, with yields often exceeding 70% under optimized conditions.
- The use of methyl triflate or methyl iodide enhances methylation efficiency but requires careful handling due to their reactivity.
Coupling of Aminomethyl Cyclohexyl Derivatives with Activated Carbamates
- Preparation of the amino precursor: The trans-isomer of aminocyclohexyl methyl carbamate hydrochloride is first neutralized to its free base.
- Activation of the carbamate: Using reagents such as N,N'-carbonyldiimidazole (CDI) or triphosgene to generate reactive carbamoyl intermediates.
- Coupling Reaction: The activated carbamate reacts with the methylated amino cyclohexyl derivative in an inert solvent like dichloromethane or THF.
- Reaction Conditions: Mild heating (around 40°C) with base additives like triethylamine or pyridine to facilitate nucleophilic attack.
- Purification: Typically via chromatography or recrystallization, yielding the target compound with high purity.
- This approach benefits from high selectivity and minimal racemization, with reported yields ranging from 65% to 85%.
Use of Boc-Protected Intermediates
- Protection Step: The amino group on the cyclohexyl ring is protected with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.
- Subsequent Methylation: The protected amine undergoes methylation using methyl iodide or methyl triflate.
- Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), revealing the free amino group.
- Final Coupling: The free amino group is then reacted with activated carbamate reagents to afford the final compound.
- This method ensures high regioselectivity and reduces byproduct formation, with overall yields around 60-75%.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, DMF, DMSO, THF | Choice depends on reagents and step |
| Temperature | 0°C to 50°C | Lower temperatures favor selectivity; mild heating accelerates reactions |
| Base | Triethylamine, pyridine | Neutralizes acids and facilitates nucleophilic attack |
| Methylating Agents | Methyl iodide, methyl triflate | High reactivity but require careful handling |
| Activation Reagents | CDI, triphosgene | For carbamate formation |
In-Depth Research Findings and Data Tables
Yield Comparison of Different Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Carbamation with methyl triflate | Methyl triflate, base | DMF | Room temp | 75-85 | High reactivity, requires careful handling |
| Methylation with methyl iodide | Methyl iodide, triethylamine | Dichloromethane | 0°C to RT | 70-80 | Cost-effective, moderate conditions |
| Activation with CDI | CDI, amine | Dichloromethane | RT | 65-78 | High purity, scalable |
Reaction Pathway Overview
Aminocyclohexyl carbamate hydrochloride
|
(Neutralization)
|
Aminocyclohexyl carbamate (free base)
|
(Methylation)
|
N-Methylaminocyclohexyl carbamate
|
(Activation + Coupling)
|
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate
Chemical Reactions Analysis
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their activity, or interacting with cell membrane receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate are best understood through comparison with analogs sharing its cyclohexylmethyl-carbamate scaffold. Below is a detailed analysis:
Structural and Functional Group Comparisons
Key Findings
Role of Cyclohexylmethyl Motif :
- The cyclohexylmethyl group enhances bioactivity. For example, in , compound 1 (IC₅₀ = 0.05 µM) showed 88-fold greater potency than luteolin (IC₅₀ = 4.4 µM) in BNA inhibition due to this motif . Similarly, the cyclohexylmethyl carbamate in achieved sub-200 nM Kᵢ values at histamine receptors, highlighting its importance in receptor binding .
Stereochemical Sensitivity :
- The (1r,4r) configuration in the target compound likely optimizes spatial orientation for receptor interactions. In contrast, the (1s-4s)-isomer () may exhibit reduced affinity due to steric mismatches .
Substituent Effects: Aminomethyl Group: The target compound’s aminomethyl group provides a basic nitrogen for ionic interactions, critical for receptor binding.
Carbamate vs. Thioether Modifications: Carbamates (as in the target compound) generally offer greater metabolic stability than thioethers. notes that replacing carbamate with thioether alters efficacy (e.g., converting antagonists to partial agonists), underscoring the carbamate’s role in maintaining desired pharmacological profiles .
Biological Activity
Rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(aminomethyl)cyclohexyl]methyl}carbamate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a carbamate functional group , a tert-butyl group , and a cyclohexyl ring with specific stereochemistry. The structure can be represented as follows:
- Molecular Formula : C₁₂H₂₄N₂O₂
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially influencing neurotransmission and other physiological processes.
1. Inhibition of Cholinesterases
Research indicates that this compound may exhibit inhibitory effects on cholinesterases. A study evaluated several carbamate derivatives for their ability to inhibit AChE and BChE, revealing IC₅₀ values ranging from 1.60 µM to 311.0 µM for various derivatives, suggesting that structural modifications can significantly influence potency .
2. Toxicological Studies
Toxicological assessments have shown that exposure to similar carbamates can lead to neurobehavioral effects in animal models. A dose-response study highlighted the acute toxicity of N-methyl carbamates in male rats, focusing on cholinesterase inhibition in brain and erythrocytes . Such studies underscore the importance of understanding the safety profile of this compound.
Case Study 1: Neurobehavioral Effects
In a study assessing the neurotoxic effects of N-methyl carbamates, researchers found significant cholinergic dysfunction associated with exposure. The results indicated that this compound could potentially induce similar neurotoxic effects due to its structural similarities with known cholinesterase inhibitors .
Case Study 2: Environmental Impact
Another study focused on the degradation of N-methyl carbamates in environmental settings, emphasizing the compound's hydrolysis under microbial action. This finding suggests potential applications in bioremediation efforts where such compounds may be utilized or monitored for environmental safety .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| Tert-butyl ((1R,4R)-4-(bromomethyl)cyclohexyl)carbamate | 1222709-30-9 | Similar cyclohexyl and carbamate structures | Moderate AChE inhibition |
| Tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | 1286263-90-8 | Features an amino group instead of bromomethyl | Potential neuroactive properties |
| Rac-tert-butyl N-methyl-N-[3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate | 2460740-39-8 | Contains a piperidine ring | Distinct pharmacological profile |
Q & A
Q. What computational approaches predict its binding modes with novel biological targets?
- Methodological Answer : Molecular dynamics simulations (GROMACS) and free-energy perturbation (FEP) studies model ligand-protein interactions. Pharmacophore mapping (Schrödinger Suite) identifies critical binding motifs (e.g., hydrogen bonds with the carbamate oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
